molecular formula C17H17FN6O B2764802 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea CAS No. 2380096-08-0

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea

Cat. No.: B2764802
CAS No.: 2380096-08-0
M. Wt: 340.362
InChI Key: BKSFMRUYDUDDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential of Azetidines and Pyrazoles

Cognitive Impairment and Neurodegenerative Diseases

Azetidines, such as ITI-214, have been investigated for their inhibitory activity against phosphodiesterase 1 (PDE1), showing promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. ITI-214 demonstrated potent inhibitory potency, excellent selectivity, and efficacy in vivo, making it a clinical candidate for various indications (Li et al., 2016).

Antibacterial Activity

Compounds featuring azetidines and pyrazoles have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, a novel 8-chloroquinolone with a distorted N1-(5-amino-2,4-difluorophenyl) group exhibited significant potency against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, indicating its potential as a powerful antibacterial agent (Kuramoto et al., 2003).

Antitumor and Antimicrobial Activities

Enaminones, incorporating pyrazole structures, have been utilized to synthesize compounds with observed antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to those of 5-fluorouracil against human breast and liver carcinoma cell lines, highlighting their potential in cancer therapy and infection control (Riyadh, 2011).

Cholesterol Absorption Inhibition

Azetidinone derivatives have been explored for their ability to inhibit cholesterol absorption, which is crucial for managing cholesterol levels and preventing cardiovascular diseases. SCH 58235, an azetidinone compound, showed exceptional efficacy in reducing liver cholesteryl esters in animal models, suggesting its utility in cholesterol management (Rosenblum et al., 1998).

Properties

IUPAC Name

1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-23(17(25)22-9-12-2-4-13(18)5-3-12)14-10-24(11-14)16-15(8-19)20-6-7-21-16/h2-7,14H,9-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSFMRUYDUDDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.